5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate
Overview
Description
Synthesis Analysis The synthesis involves the preparation of 5-[(2-hydroxyacyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamides, utilizing conditions that yield good to excellent outcomes. The Smiles rearrangement is a key reaction in synthesizing di- and triiodinated derivatives, showing high yields under optimized conditions (Anelli et al., 1997); (Anelli et al., 2009).
Molecular Structure Analysis The molecular structure of similar compounds involves complex aromatic systems with multiple functional groups, leading to interesting chemical and physical properties. Detailed structural analysis is essential for understanding its behavior and applications (Pillai et al., 1994).
Chemical Reactions and Properties The compound's chemical reactions include interactions with bases and undergoes rearrangements that significantly affect its structure and properties. Specific conditions can lead to various side products, highlighting the compound's reactive nature and complexity (Anelli et al., 1997).
Physical Properties Analysis The solubility of similar compounds in ethanol + water mixtures has been studied, providing insights into its behavior in different solvents. Such information is crucial for its application in various fields (Zhang et al., 2010).
properties
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOZUDQONPJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26I3N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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